molecular formula C8H9ClO2 B15091246 2-Chloro-5-ethoxyphenol

2-Chloro-5-ethoxyphenol

Cat. No.: B15091246
M. Wt: 172.61 g/mol
InChI Key: FDVWASVXUPYRNL-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxyphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a chlorine atom and an ethoxy group attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-ethoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chlorophenol with ethyl alcohol under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydroxide and elevated temperatures.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-Chloro-5-ethoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxyphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and ethoxy group can participate in hydrophobic interactions. These interactions can affect the function of enzymes and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2-Chloro-5-ethoxyphenol can be compared with other similar compounds such as 2-Chloro-5-methoxyphenol and 2-Chloro-5-propoxyphenol These compounds share a similar structure but differ in the length of the alkoxy group

List of Similar Compounds

  • 2-Chloro-5-methoxyphenol
  • 2-Chloro-5-propoxyphenol
  • 2-Chloro-5-butoxyphenol

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-5-ethoxyphenol

InChI

InChI=1S/C8H9ClO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3

InChI Key

FDVWASVXUPYRNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)O

Origin of Product

United States

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